molecular formula C16H17NO3S B2937049 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1794939-26-6

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No. B2937049
CAS RN: 1794939-26-6
M. Wt: 303.38
InChI Key: RAQGOZOQZVBINM-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is considered to be a structural alert with formula C4H4S . It was discovered as a contaminant in benzene .


Chemical Reactions Analysis

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer Agents

Thiophene derivatives have been utilized in the synthesis of compounds with anticancer properties. The structural flexibility of thiophene allows for the creation of various analogs that can interact with biological targets involved in cancer progression . The specific compound may serve as a precursor or an active moiety in the development of novel anticancer drugs.

Anti-Atherosclerotic Agents

The synthesis of anti-atherosclerotic agents often involves thiophene derivatives due to their biological activity. These compounds can potentially inhibit the formation of arterial plaques, thus preventing atherosclerosis, a leading cause of heart attacks and strokes .

Metal Complexing Agents

Thiophene derivatives can act as ligands to form complexes with metals. These complexes have a range of applications, including catalysis, material science, and as potential therapeutic agents. The ability to complex with metals can enhance the biological activity of the thiophene-containing compound .

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial properties against a variety of pathogens. This makes them valuable in the search for new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Organic Semiconductors

Due to their electronic properties, thiophene derivatives are used in the development of organic semiconductors. These materials are essential for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in advancing electronic and display technologies .

Anti-Inflammatory Drugs

Thiophene derivatives, including the one mentioned, may be investigated for their anti-inflammatory effects. Such compounds can be designed to modulate the body’s inflammatory response, providing relief from various inflammatory conditions .

Future Directions

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-3-4-13(7-12(11)2)8-17-15(18)9-20-16(19)14-5-6-21-10-14/h3-7,10H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQGOZOQZVBINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate

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